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Introduction
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-

ribosyltransferase that has emerged as a critical regulator in various cellular processes,

including type I interferon signaling and aryl hydrocarbon receptor (AHR) pathways.[1][2] Its

role in cancer and immunology has made it an attractive target for therapeutic development.

However, studying PARP7 has been challenging due to its low endogenous expression levels,

often undetectable by traditional methods like Western blotting.[1][3] This document provides

detailed application notes and protocols for a highly sensitive and quantitative split-luciferase

assay to measure endogenous PARP7 levels, assess target engagement of inhibitors, and

facilitate high-throughput screening efforts.

The assay utilizes the NanoBiT® technology, a two-component system based on the bright

NanoLuc® luciferase. The enzyme is split into a large fragment (LgBiT) and a small, 11-amino-

acid peptide (HiBiT).[4] By using CRISPR/Cas9 gene editing to fuse the HiBiT tag to the

endogenous PARP7 protein, the cellular level of HiBiT-PARP7 can be quantified by adding the

LgBiT protein, which will reconstitute a functional luciferase enzyme upon binding to the HiBiT

tag. The resulting luminescence is directly proportional to the amount of HiBiT-PARP7, offering

a robust and sensitive readout.
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Signaling Pathway Involving PARP7
PARP7 plays a significant role in modulating the type I interferon (IFN-I) and aryl hydrocarbon

receptor (AHR) signaling pathways. Understanding these pathways is crucial for interpreting

data from the split-luciferase assay, especially when investigating the effects of inhibitors or

other cellular stimuli.
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PARP7's role in AHR and IFN-I signaling pathways.

Experimental Protocols
Protocol 1: Generation of Endogenous HiBiT-PARP7
Knock-in Cell Line using CRISPR/Cas9
This protocol outlines the steps to generate a stable cell line with the HiBiT tag knocked into the

endogenous PARP7 locus.

Materials:

Target cell line (e.g., CT-26 mouse colorectal carcinoma cells)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b12399428?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cas9 nuclease

Synthetic guide RNA (gRNA) targeting the desired insertion site of PARP7

Single-stranded donor DNA (ssODN) containing the HiBiT sequence flanked by homology

arms corresponding to the genomic sequence surrounding the insertion site

Electroporation system and reagents

Cell culture medium and supplements

Fluorescence-activated cell sorting (FACS) or limiting dilution cloning supplies

Genomic DNA extraction kit

PCR reagents and primers for validation

Sanger sequencing service

Methodology:

Design of CRISPR Components:

Design a gRNA that directs Cas9 to create a double-strand break at the N- or C-terminus

of the PARP7 coding sequence, immediately before the stop codon for C-terminal tagging

or after the start codon for N-terminal tagging.

Design an ssODN donor template containing the 11-amino-acid HiBiT sequence

(VSGWRLFKKIS) flanked by 30-60 base pairs of homology arms matching the genomic

sequence on either side of the intended insertion site. Introduce silent mutations in the

PAM site within the donor template to prevent re-cutting by Cas9 after successful

integration.

Ribonucleoprotein (RNP) Complex Formation:

Incubate the purified Cas9 protein with the synthetic gRNA to form the RNP complex

according to the manufacturer's instructions.
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Cell Transfection:

Harvest the target cells and resuspend them in the appropriate electroporation buffer.

Mix the cells with the Cas9 RNP complex and the ssODN donor template.

Electroporate the mixture using optimized settings for the specific cell line.

Cell Recovery and Selection:

Plate the electroporated cells and allow them to recover for 48-72 hours.

Enrich for edited cells by single-cell sorting into 96-well plates or by limiting dilution to

isolate clonal populations.

Validation of Knock-in:

Expand the single-cell clones.

Extract genomic DNA from each clone.

Perform PCR using primers flanking the insertion site to screen for the presence of the

HiBiT insert (which will result in a larger PCR product).

Confirm the correct in-frame insertion of the HiBiT sequence by Sanger sequencing of the

PCR product.

Further validate the expression of the HiBiT-PARP7 fusion protein using the Nano-Glo®

HiBiT® Lytic Detection System as described in Protocol 2.
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Workflow for generating a HiBiT knock-in cell line.

Protocol 2: Quantification of Endogenous HiBiT-PARP7
Levels
This protocol describes the "add-mix-read" procedure for measuring the luminescence from the

HiBiT-PARP7 cell line.
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Materials:

HiBiT-PARP7 knock-in cells

Wild-type (WT) control cells

White, clear-bottom 96-well or 384-well assay plates

Nano-Glo® HiBiT® Lytic Detection System (containing LgBiT protein, substrate, and lysis

buffer)

Luminometer

Methodology:

Cell Plating:

Seed the HiBiT-PARP7 and WT cells into a 96-well plate at a density of 1 x 104 cells per

well in 90 µL of culture medium. Include wells with WT cells to determine the background

luminescence.

Incubate the plate at 37°C with 5% CO2 for 24 hours.

Compound Treatment (Optional):

If assessing the effect of compounds (e.g., PARP7 inhibitors), prepare serial dilutions of

the compounds.

Add the compounds to the appropriate wells and incubate for the desired time (e.g., 4-24

hours).

Lysis and Luminescence Detection:

Prepare the Nano-Glo® HiBiT® Lytic Reagent by diluting the LgBiT protein (1:100) and the

substrate (1:50) into the lysis buffer, according to the manufacturer's protocol.

Equilibrate the plate and the reagent to room temperature.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add a volume of the prepared reagent equal to the volume of media in each well (e.g., 90

µL).

Mix the contents by placing the plate on an orbital shaker for 10 minutes to ensure

complete cell lysis and complementation.

Data Acquisition:

Measure the luminescence using a plate-reading luminometer. The luminescent signal is

stable for several hours.

Data Analysis:

Subtract the average background luminescence from the WT cells from the luminescence

values of the HiBiT-PARP7 cells.

The resulting relative light units (RLU) are proportional to the amount of HiBiT-PARP7.

Data Presentation
Quantitative data from the split-luciferase assay can be presented in various formats to

highlight different aspects of PARP7 biology and the effects of chemical compounds.

Table 1: Quantification of Endogenous HiBiT-PARP7 Stabilization by Inhibitors

Compound Concentration (µM) Mean RLU (± SD)
Fold Change vs.
Vehicle

Vehicle (DMSO) - 15,234 ± 1,287 1.0

PARP7 Inhibitor A 0.1 45,789 ± 3,456 3.0

PARP7 Inhibitor A 1 121,872 ± 9,876 8.0

PARP7 Inhibitor A 10 243,744 ± 15,432 16.0

PARP7 Inhibitor B 1 98,765 ± 7,890 6.5

Negative Control 10 16,112 ± 1,543 1.1
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Table 2: Target Engagement EC50 Values for PARP7 Inhibitors

Compound Biochemical IC50 (nM)
Cellular Target
Engagement EC50 (nM)

PARP7 Inhibitor A 5.2 25.6

PARP7 Inhibitor B 12.8 89.4

PARP7 Inhibitor C 150.3 >1000

EC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Application in High-Throughput Screening (HTS)
The simplicity and robustness of the HiBiT-based split-luciferase assay make it highly

amenable to high-throughput screening for modulators of PARP7 levels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b12399428?utm_src=pdf-body-img
https://www.benchchem.com/product/b12399428?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC
[pmc.ncbi.nlm.nih.gov]

2. High throughput application of the NanoBiT Biochemical Assay for the discovery of
selective inhibitors of the interaction of PI3K-p110α with KRAS - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Quantifying Protein Abundance at Endogenous Levels [promega.jp]

To cite this document: BenchChem. [Quantifying Endogenous PARP7 Levels with a Split-
Luciferase Assay: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12399428#split-luciferase-assay-for-
endogenous-parp7-levels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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